molecular formula C12H15N3S2 B6307521 2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate CAS No. 2073808-99-6

2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate

Cat. No.: B6307521
CAS No.: 2073808-99-6
M. Wt: 265.4 g/mol
InChI Key: DYNIADYKUKFHER-UHFFFAOYSA-N
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Description

2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate is a chemical compound known for its application in controlled radical polymerization. It is a switchable RAFT (Reversible Addition-Fragmentation chain Transfer) agent, which makes it highly valuable in the field of polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate typically involves the reaction of 2-cyanobutan-2-yl with methyl(piridin-4-yl)carbamodithioate under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted carbamodithioates .

Mechanism of Action

The mechanism of action of 2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate involves its role as a RAFT agent in polymerization reactions. It mediates the polymerization process by reversibly adding to the growing polymer chain and then fragmenting to release the active radical. This controlled process allows for precise control over the molecular weight and structure of the resulting polymer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyanobutan-2-yl methyl(piridin-4-yl)carbamodithioate is unique due to its specific structure, which provides distinct reactivity and selectivity in polymerization reactions. Its ability to switch between neutral and protonated forms makes it versatile for different types of monomers, including vinyl esters, vinyl amides, styrenes, acrylates, and methacrylates .

Properties

IUPAC Name

2-cyanobutan-2-yl N-methyl-N-pyridin-4-ylcarbamodithioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S2/c1-4-12(2,9-13)17-11(16)15(3)10-5-7-14-8-6-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNIADYKUKFHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)SC(=S)N(C)C1=CC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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